Spiro[4.5]decane
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Overview
Description
Spiro[4.5]decane is a bicyclic organic compound that has gained significant attention in the scientific community due to its unique structural and chemical properties. It is a colorless liquid that is soluble in most organic solvents and has a boiling point of 170-172°C. Spiro[4.5]decane has been used in a variety of applications, including as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Mechanism Of Action
The mechanism of action of spiro[4.5]decane is not well understood, but it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. It has been shown to bind to proteins and nucleic acids, and its unique spirocyclic structure may confer specific binding properties.
Biochemical And Physiological Effects
There is limited information available regarding the biochemical and physiological effects of spiro[4.5]decane. However, it has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains. It has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One advantage of spiro[4.5]decane is its unique spirocyclic structure, which confers specific binding properties that may be useful in a variety of applications. Additionally, spiro[4.5]decane is relatively easy to synthesize and is commercially available. However, one limitation is its limited solubility in aqueous solutions, which may limit its use in certain biological applications.
Future Directions
There are several potential future directions for research on spiro[4.5]decane. One area of interest is the development of new synthetic methods for its production, which may enable the production of more complex spirocyclic compounds. Additionally, further investigation into its potential use as a ligand in catalysis and as a fluorescent probe for biological imaging may lead to new applications in these areas. Finally, more research is needed to fully understand the biochemical and physiological effects of spiro[4.5]decane, which may lead to its use in new therapeutic applications.
Synthesis Methods
There are several methods for synthesizing spiro[4.5]decane, including the Diels-Alder reaction, cyclization of alkynes, and intramolecular cyclization of alkenes. The most commonly used method involves the intramolecular cyclization of 1,6-dienes in the presence of a Lewis acid catalyst. The reaction proceeds through a concerted mechanism, forming a spirocyclic intermediate that undergoes a subsequent ring-closing metathesis to yield spiro[4.5]decane.
Scientific Research Applications
Spiro[4.5]decane has been used in a variety of scientific research applications, including as a building block for the synthesis of natural products and bioactive molecules. It has also been used as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds. Additionally, spiro[4.5]decane has been investigated for its potential use as a ligand in catalysis and as a fluorescent probe for biological imaging.
properties
CAS RN |
176-63-6 |
---|---|
Product Name |
Spiro[4.5]decane |
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
spiro[4.5]decane |
InChI |
InChI=1S/C10H18/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2 |
InChI Key |
CTDQAGUNKPRERK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)CCCC2 |
Canonical SMILES |
C1CCC2(CC1)CCCC2 |
Other CAS RN |
176-63-6 |
synonyms |
spiro[4.5]decane |
Origin of Product |
United States |
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